
Tert-butyl 3-(3-bromophenyl)aziridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(3-bromophenyl)aziridine-2-carboxylate is a chemical compound with the molecular formula C13H16BrNO2 and a molecular weight of 298.18 g/mol It is a member of the aziridine family, which are three-membered nitrogen-containing heterocycles
Métodos De Preparación
The synthesis of tert-butyl 3-(3-bromophenyl)aziridine-2-carboxylate typically involves the reaction of 3-bromophenylacetic acid with tert-butyl aziridine-2-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Tert-butyl 3-(3-bromophenyl)aziridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, m-chloroperbenzoic acid for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(3-bromophenyl)aziridine-2-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a precursor to biologically active molecules, particularly those with anticancer or antimicrobial properties.
Materials Science: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(3-bromophenyl)aziridine-2-carboxylate involves its interaction with various molecular targets. The aziridine ring is highly strained and reactive, making it a good candidate for nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in biological systems or material applications .
Comparación Con Compuestos Similares
Tert-butyl 3-(3-bromophenyl)aziridine-2-carboxylate can be compared with other similar compounds such as:
Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate: This compound has a similar structure but with the bromine atom in the para position instead of the meta position.
Tert-butyl 3-(3-chlorophenyl)aziridine-2-carboxylate: This compound has a chlorine atom instead of a bromine atom, which can influence its chemical behavior and applications.
Propiedades
Fórmula molecular |
C13H16BrNO2 |
|---|---|
Peso molecular |
298.18 g/mol |
Nombre IUPAC |
tert-butyl 3-(3-bromophenyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)11-10(15-11)8-5-4-6-9(14)7-8/h4-7,10-11,15H,1-3H3 |
Clave InChI |
GEQXUJINCDLMHK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1C(N1)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


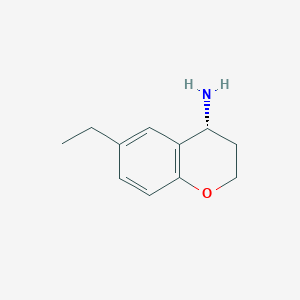
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B12086383.png)

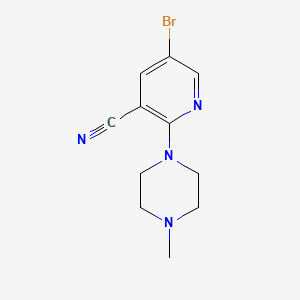
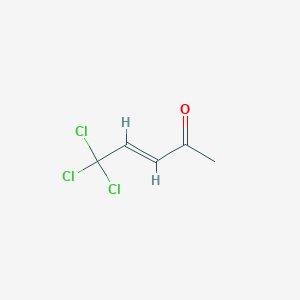
![2,4-Dioxaspiro[5.5]undecan-3-one](/img/structure/B12086407.png)

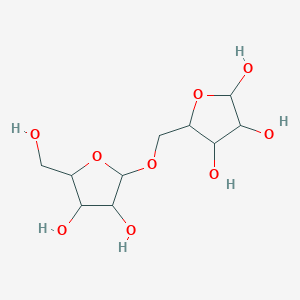

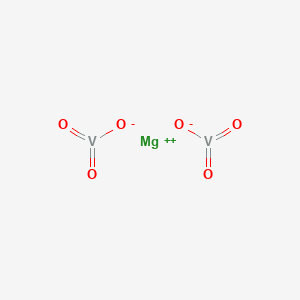
![(S)-phosphoric acid Mono-[2-aMino-3-(4-octyl-phenylaMino)-propyl] ester](/img/structure/B12086426.png)
![Disulfide,bis[(4-nitrophenyl)methyl]](/img/structure/B12086433.png)

![N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B12086442.png)
